1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
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Overview
Description
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes an ethyl-substituted phenyl group and a morpholinopyrimidine moiety
Preparation Methods
The synthesis of 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include ethylbenzene, morpholine, and pyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the phenyl or pyrimidine rings are replaced by other substituents.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3-Methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(3-Ethylphenyl)-3-((4-piperidinopyrimidin-2-yl)methyl)urea: Contains a piperidine ring instead of a morpholine ring, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-14-4-3-5-15(12-14)21-18(24)20-13-16-19-7-6-17(22-16)23-8-10-25-11-9-23/h3-7,12H,2,8-11,13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXBXDWMRQCDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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